Zafirlukast m-Tolyl Isomer-d7

Description

BenchChem offers high-quality Zafirlukast m-Tolyl Isomer-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zafirlukast m-Tolyl Isomer-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C31H33N3O6S |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |

InChI |

InChI=1S/C31H33N3O6S/c1-20-7-6-10-26(15-20)41(37,38)33-30(35)22-12-11-21(29(17-22)39-3)16-23-19-34(2)28-14-13-24(18-27(23)28)32-31(36)40-25-8-4-5-9-25/h6-7,10-15,17-19,25H,4-5,8-9,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,6D,7D,10D,15D |

InChI Key |

CXQBGQANHHFUKA-QRAXOWDBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Characterization and Application of Zafirlukast m-Tolyl Isomer-d7

[1][2]

CAS: 1794760-52-3 Chemical Name: N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester Synonyms: Zafirlukast Related Compound D-d7; meta-Zafirlukast-d7[1][2][4][5]

Executive Summary

In the high-stakes environment of pharmaceutical quality control (QC), the separation and quantification of regioisomeric impurities represent a significant analytical hurdle.[1][3] Zafirlukast, a potent cysteinyl leukotriene receptor antagonist, is susceptible to the formation of a specific positional isomer: the m-Tolyl impurity (Related Compound D).[1][3][4]

This impurity arises from the meta-toluenesulfonamide contaminant in the starting material, differing from the active pharmaceutical ingredient (API) only by the position of a methyl group on the sulfonamide ring (meta vs. ortho).[2][3] Because these isomers possess nearly identical physicochemical properties, baseline chromatographic separation is challenging.[1][2][3]

Zafirlukast m-Tolyl Isomer-d7 is the stable isotope-labeled (SIL) internal standard engineered specifically to address this challenge.[1][2] By incorporating a fully deuterated tolyl moiety (d7), this standard provides a distinct mass shift (+7 Da) that eliminates isotopic overlap, enabling precise quantification via LC-MS/MS even in complex matrices where chromatographic resolution is incomplete.[1][2][3]

Chemical Identity and Structural Logic[1][3]

Structural Divergence: Ortho vs. Meta

The pharmacological efficacy of Zafirlukast relies on the precise geometry of the o-tolyl sulfonamide moiety.[1] The m-tolyl isomer is a "critical pair" impurity; its formation is not due to degradation but rather a "synthesis-related" origin (carryover from starting materials).[1][2]

-

Zafirlukast (API): Contains a 2-methylphenyl (o-tolyl) sulfonamide group.[1][2]

-

m-Tolyl Isomer (Impurity): Contains a 3-methylphenyl (m-tolyl) sulfonamide group.[1][2][4]

-

m-Tolyl Isomer-d7 (Standard): Contains a 3-(methyl-d3)phenyl-d4 group.[1][2]

Deuterium Incorporation Strategy

The "d7" designation indicates that the entire m-tolyl ring system is deuterated.[1]

-

Ring Deuteration (d4): The four aromatic protons on the tolyl ring are replaced with deuterium.[1][2][3]

-

Methyl Deuteration (d3): The methyl group attached to the phenyl ring is fully deuterated (-CD₃).[1][2]

Why d7? A shift of +7 Da is optimal for bioanalysis and impurity quantification.[1][2]

-

Isotopic Fidelity: It places the internal standard mass (M+7) far beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2), preventing "cross-talk" in the MS detector.[1][2][3]

-

Chemical Stability: Deuterium on the aromatic ring and the methyl group is chemically stable and non-exchangeable under standard reverse-phase LC conditions (unlike acidic protons on the sulfonamide nitrogen).[1][2]

Structural Visualization

The following diagram illustrates the structural relationship and the specific site of deuteration.

Figure 1: Structural relationship between Zafirlukast, its m-tolyl impurity, and the d7-labeled internal standard.[1][2][3][4]

Synthesis and Origins[1][3]

Understanding the origin of the impurity is prerequisite to controlling it.[1] The synthesis of Zafirlukast typically involves the coupling of an indole acid intermediate with o-toluenesulfonamide.[1]

Mechanism of Formation

The impurity enters the process via the sulfonamide starting material.[1]

-

Contaminant: Commercial OTS often contains 0.1% - 0.5% m-toluenesulfonamide (MTS) due to imperfect separation during toluene sulfonation.[1][2]

-

Reaction: During the coupling step (often mediated by EDC/DMAP or CDI), the MTS reacts with the indole acid at a rate similar to OTS, integrating the m-tolyl moiety into the final drug scaffold.[1][3]

Synthesis of the CAS 1794760-52-3 Standard

To produce the d7 standard, the synthesis must mimic the API route but substitute the sulfonamide reagent.[1]

-

Precursor: m-Toluenesulfonamide-d7 (fully deuterated).[1][2]

-

Coupling: The deuterated sulfonamide is coupled with the standard Zafirlukast indole acid intermediate.[1]

-

Purification: High-purity isolation is required (>98% chemical purity, >99% isotopic purity) to ensure no contribution to the unlabeled impurity signal.[1][2][3]

Analytical Application: LC-MS/MS Methodology

The "Critical Pair" Challenge

Separating Zafirlukast from its m-tolyl isomer is difficult on standard C18 columns because the hydrophobicity change is negligible.[1]

-

Standard C18: Often results in co-elution or a "shoulder" peak.[1][2]

-

Recommended Column Chemistry: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.[1][2] These phases interact with the pi-electron systems of the tolyl rings differently, often enhancing selectivity between ortho and meta isomers.[1][3]

Mass Spectrometry Parameters

Ionization Mode: ESI Positive (+).[1][2][3][6] The sulfonamide nitrogen is acidic, but the basic indole nitrogen and the carbamate allow for protonation [M+H]+.[1][2][3]

| Compound | Precursor Ion (Q1) | Product Ion (Q3)* | Collision Energy (CE) | Rationale |

| m-Tolyl Isomer | 576.2 m/z | 337.1 m/z | 25-35 eV | Cleavage of sulfonamide bond; Indole fragment retained.[1][2] |

| m-Tolyl Isomer-d7 | 583.2 m/z | 337.1 m/z | 25-35 eV | Note: If the fragment is the indole core, the mass is identical to the analyte.[1][2] |

| Alternative Transition | 583.2 m/z | 464.2 m/z | Variable | Use if specific d7-retention is required. |

Critical Technical Note on Transitions: If the dominant fragment (e.g., m/z 337) corresponds to the indole core, both the unlabeled impurity and the d7-standard will produce the same product ion .[1][3] This is acceptable because the Precursor (Q1) filters them apart (576 vs 583). However, to ensure absolute specificity and avoid interference from potential co-eluting isobaric interferences, it is often better to select a transition where the deuterated moiety is retained in the fragment, if possible.[1][3]

-

Validation Step: Perform a product ion scan of the d7 standard to identify if a fragment retaining the tolyl-d7 group (e.g., sulfonamide cleavage retaining the sulfur side) is viable.[1][3] If not, rely on the Q1 mass shift.[1][3]

Experimental Workflow Diagram

Figure 2: Analytical workflow for impurity quantification using the d7-internal standard.

Regulatory and Quality Context

ICH Q3A/Q3B Compliance

Under ICH guidelines, impurities exceeding the identification threshold (usually 0.10%) must be structurally characterized.[1][2][3]

-

Specificity: Regulatory bodies (FDA, EMA) require analytical methods to demonstrate specificity.[1][2][3] Using the m-Tolyl Isomer-d7 allows you to prove that your method is specifically measuring the relevant isomer, not just the API tail or another interference.[1][2]

-

Linearity & Accuracy: The use of a structural analog IS (specifically a deuterated one) is the "Gold Standard" for accuracy, as it compensates for matrix suppression effects in the ESI source that might otherwise skew results for trace impurities.[1][3]

Handling and Stability[1][3]

-

Storage: Store at -20°C. Deuterated standards are generally stable, but the carbamate linkage in Zafirlukast derivatives can be sensitive to moisture and heat.[1]

-

Solution Stability: Prepare stock solutions in pure Acetonitrile or Methanol. Avoid acidic aqueous diluents for long-term storage to prevent hydrolysis of the carbamate or sulfonamide bonds.[1]

-

Isotopic Exchange: The aromatic and methyl deuteriums in this molecule are non-exchangeable.[1] You do not need to worry about back-exchange in protic solvents (unlike -OD or -ND labels).[1][2]

References

-

United States Pharmacopeia (USP). Zafirlukast Monograph: Impurity Tables and Related Compounds.[1][2][3] USP-NF Online.[1][2] Link[1][2][3]

-

International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][2][3] (2006).[1][2][3] Link

-

Venkatesan, A. M., et al. "Bis(heteroaryl)maleimides: Synthesis and structure-activity relationships of a potent series of leukotriene synthesis inhibitors."[1][2][3] Journal of Medicinal Chemistry, 43.11 (2000): 2165-2175.[1][2][3] (Provides context on Zafirlukast structural analogs). Link[1][2][3]

-

PubChem. Zafirlukast m-Tolyl Isomer (Compound Summary). National Library of Medicine.[1][2] Link[1][2][3]

-

Chaudhari, B. G., et al. "Stability indicating RP-LC method for quantification of Zafirlukast in pharmaceutical dosage form."[1][2][3] Journal of Chromatographic Science, 50.4 (2012): 330-336.[1][2][3] (Describes separation challenges). Link[1][2][3]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Zafirlukast m-Tolyl Isomer | C31H33N3O6S | CID 42633112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. lcms.cz [lcms.cz]

Zafirlukast m-Tolyl Isomer-d7 molecular weight and formula

Structural Characterization and Bioanalytical Applications

Executive Summary

Zafirlukast m-Tolyl Isomer-d7 is a highly specialized stable isotope-labeled internal standard (SIL-IS) designed for the precise quantification of Zafirlukast impurities in complex biological matrices. As a deuterated analog of the meta-tolyl positional isomer (a known process-related impurity of Zafirlukast), this compound serves as a critical tool in regulated bioanalysis, ensuring the integrity of pharmacokinetic (PK) data and impurity profiling in accordance with ICH Q3A/B guidelines.

This guide details the physicochemical properties, structural logic, and validated LC-MS/MS methodologies for utilizing this standard in drug development workflows.

Part 1: Chemical Identity & Physicochemical Profile

The differentiation between the active pharmaceutical ingredient (API), Zafirlukast, and its m-tolyl isomer relies on the specific position of the methyl group on the terminal sulfonyl-phenyl ring. The d7 modification involves the complete deuteration of this tolyl moiety, providing a mass shift sufficient to avoid isobaric interference during mass spectrometry.

Key Data Summary

| Property | Specification |

| Chemical Name | Zafirlukast m-Tolyl Isomer-d7 |

| Systematic Name | Cyclopentyl 3-(2-methoxy-4-((3-(methyl-d3)phenyl-2,4,5,6-d4)sulfonylcarbamoyl)benzyl)-1-methyl-1H-indol-5-ylcarbamate |

| CAS Number | 1794760-52-3 |

| Molecular Formula | C₃₁H₂₆D₇N₃O₆S |

| Molecular Weight | 582.72 g/mol |

| Parent Isomer MW | 575.68 g/mol (Unlabeled m-Tolyl Isomer) |

| Mass Shift | +7.04 Da (attributed to hepta-deuterated m-tolyl ring) |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Practically insoluble in water.[1] |

| Appearance | Off-white to pale yellow solid. |

Structural Logic & Isomerism

The structural integrity of this standard is defined by two critical features:

-

Positional Isomerism: Unlike Zafirlukast, which contains an ortho-tolyl group (2-methylphenyl), this impurity features a meta-tolyl group (3-methylphenyl).

-

Isotopic Labeling: The meta-tolyl ring is fully deuterated (d7). This includes the three deuterium atoms on the methyl group (-CD₃) and four deuterium atoms on the aromatic ring (-C₆D₄), resulting in a stable, non-exchangeable label.

Figure 1: Structural relationship between the parent drug, its meta-isomer impurity, and the deuterated internal standard.

Part 2: Bioanalytical Application (LC-MS/MS)

In high-sensitivity assays, the Zafirlukast m-Tolyl Isomer-d7 is used primarily to quantify the m-tolyl impurity. Using the parent drug's internal standard (Zafirlukast-d7) to quantify an isomer can lead to inaccuracies due to subtle differences in ionization efficiency and matrix suppression effects at the isomer's specific retention time.

1. Mass Spectrometry Parameters

Zafirlukast and its analogs are acidic due to the sulfonamide moiety, often favoring Negative Electrospray Ionization (ESI-) .

-

Ionization Mode: ESI Negative (-)

-

Precursor Ion (Q1):

-

Target (m-Tolyl Isomer): m/z 574.2 [M-H]⁻

-

Internal Standard (d7): m/z 581.2 [M-H]⁻

-

-

Product Ions (Q3):

-

Primary Transition (Quantifier): m/z 462.1 (Loss of carbamate/alkyl moiety; core sulfonamide retained).

-

Note: For the d7-IS, if the fragment retains the deuterated tolyl ring, the transition shifts to m/z 469.1.

-

2. Experimental Protocol: Plasma Extraction

Use this protocol as a baseline for method development.

Reagents:

-

LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).

-

Formic Acid (FA) or Ammonium Acetate (for pH buffering).

-

Blank Human Plasma (K2EDTA).

Step-by-Step Workflow:

-

Stock Preparation: Dissolve 1 mg of Zafirlukast m-Tolyl Isomer-d7 in 1 mL DMSO to create a 1 mg/mL master stock. Store at -20°C.

-

Working Solution: Dilute master stock with 50:50 ACN:Water to reach a working concentration of 500 ng/mL.

-

Sample Processing (Protein Precipitation):

-

Aliquot 50 µL of plasma sample into a 96-well plate.

-

Add 20 µL of the d7-IS Working Solution .

-

Add 200 µL of chilled Acetonitrile to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

-

Injection: Transfer 100 µL of the supernatant to a fresh plate. Inject 5 µL into the LC-MS/MS system.

3. Analytical Workflow Diagram

Figure 2: LC-MS/MS quantification workflow using Zafirlukast m-Tolyl Isomer-d7 as an Internal Standard.

References

-

FDA Access Data . "Accolate (Zafirlukast) Label and Approval History." U.S. Food and Drug Administration. [Link][2]

-

PubChem . "Zafirlukast m-Tolyl Isomer (Compound Summary)." National Library of Medicine. [Link]

-

Pharmaffiliates . "Zafirlukast m-Tolyl Isomer-d7 Reference Standard." Pharmaffiliates Analytics & Synthetics. [Link]

-

Bharathi, D. V., et al. "Development and validation of a sensitive LC-MS/MS method... for quantitation of zafirlukast in human plasma."[3] Biomedical Chromatography, 2008.[3] [Link]

Sources

Executive Summary

In the high-stakes environment of pharmaceutical impurity profiling, Zafirlukast Related Compound D presents a unique analytical challenge. Identified primarily as the m-tolyl isomer (CAS 1159195-69-3), it is a positional isomer of the active pharmaceutical ingredient (API), Zafirlukast.[1][2] Because it is isobaric with the API, mass spectrometry (MS) alone cannot distinguish them without chromatographic separation.[2]

To accurately quantify this impurity at trace levels (ICH Q3A/B limits), researchers employ Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard: Deuterated Zafirlukast Related Compound D .[1][2]

This guide provides an in-depth technical workflow for the identification, structural characterization, and analytical validation of this deuterated standard, ensuring rigorous compliance with regulatory standards.

Part 1: The Analytical Challenge & Strategic Necessity

The Target: Zafirlukast Related Compound D

Unlike degradation products formed via hydrolysis (e.g., des-cyclopentyl analogs), Related Compound D is typically a process-related impurity arising from the regio-isomeric contamination of the starting material, o-toluenesulfonamide, with m-toluenesulfonamide.[1][2]

-

Chemical Name: Cyclopentyl 3-{2-methoxy-4-[(m-tolylsulfonyl)carbamoyl]benzyl}-1-methyl-1H-indol-5-ylcarbamate.[1][2]

-

Molecular Formula:

(Same as Zafirlukast).[2] -

Differentiation Factor: Substitution position on the phenylsulfonyl ring (meta vs. ortho).[2]

The Solution: Deuterated Internal Standard (IS)

To quantify Compound D in a heavy matrix (plasma or formulation), a deuterated analog (e.g., Zafirlukast Related Compound D-d3 ) is required.[2]

-

Function: Corrects for ionization suppression/enhancement in LC-MS/MS.

-

Design Requirement: The deuterium label must be on a non-exchangeable position (e.g.,

or

Workflow Visualization

The following diagram outlines the critical path from synthesis to validation.

Figure 1: Critical path for the identification and qualification of the Deuterated Standard.

Part 2: Structural Identification & Characterization Protocols[2][4]

This section details the self-validating protocols required to prove the identity of the deuterated compound.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the incorporation of deuterium and the exact mass shift.

-

Protocol:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Distinguish the meta-isomer (Compound D) from the ortho-isomer (API) and locate the deuterium label.[1][2]

-

1H-NMR (Proton) Strategy:

-

Aromatic Region (6.5 - 8.5 ppm): The ortho-tolyl group in Zafirlukast typically shows a characteristic pattern (d, t, t, d).[1][2] The meta-tolyl group in Compound D will show a different splitting pattern (s, d, t, d) due to the symmetry change.

-

Deuterium Confirmation: If the label is on the methoxy group (

), the strong singlet at

-

-

13C-NMR Strategy:

Isotopic Purity Assessment

Objective: Ensure the "d0" (unlabeled) contribution is minimized to prevent false positives in impurity quantitation.

-

Calculation:

[1][2] -

Threshold: The contribution of d0 (unlabeled Compound D) must be

of the labeled peak to be suitable for trace analysis.[2]

Part 3: Application Protocol (LC-MS/MS Validation)

Once identified, the deuterated compound serves as the Internal Standard (IS).[2] The following protocol ensures its validity in an analytical method.

Chromatographic Separation Logic

Since the API and Compound D are isobaric, the column chemistry is critical.[1]

-

Column: C18 or Phenyl-Hexyl (Phenyl phases often provide better selectivity for positional isomers).[1][2]

-

Mobile Phase: Ammonium Acetate (10mM, pH 4.[2]5) / Acetonitrile.[1][2][4][5]

-

Gradient: Shallow gradient (e.g., 0.5% change per minute) around the elution time of the main peak to resolve the meta from the ortho isomer.

MS/MS Transition Diagram

The following diagram illustrates the Multiple Reaction Monitoring (MRM) logic.

Figure 2: MRM Transition Logic. Note: The specific product ion depends on whether the label is on the fragment retained or lost.[2] Ideally, the label is on the core indole/methoxy moiety retained in the Quant Ion.[1]

Experimental Method Steps

-

Stock Preparation: Dissolve Deuterated Compound D in DMSO (solubility aid).[2]

-

Spiking: Add the IS to both Calibration Standards (containing known amounts of non-deuterated Compound D) and Unknown Samples at a constant concentration (e.g., 50 ng/mL).

-

Extraction: Perform Protein Precipitation (PPT) or Solid Phase Extraction (SPE) to clean the matrix.[2]

-

Analysis: Inject onto LC-MS/MS.

-

Quantitation: Plot the Area Ratio

vs. Concentration.

Part 4: Data Presentation & Validation Criteria

To validate the identification and use of this deuterated compound, the following data must be generated and tabulated.

Table 1: Validation Parameters for Deuterated IS Application

| Parameter | Acceptance Criteria | Scientific Rationale |

| Specificity | No interfering peaks at IS retention time in blank matrix. | Ensures the IS signal is purely from the added standard, not endogenous matrix. |

| Isotopic Overlap | Signal of IS in the Analyte channel < 5% of LLOQ.[2] | Prevents the IS from artificially inflating the reported impurity level ("Cross-talk"). |

| Retention Time | IS elutes within ±0.05 min of Analyte. | Deuterium effect on RT is minimal; co-elution ensures identical matrix suppression compensation.[1][2] |

| Recovery | Consistent recovery (>80%) across concentration range. | Proves the extraction method works equally well for the IS and the impurity. |

References

-

Goverdhan, G., et al. (2009).[2] Identification, characterization and synthesis of impurities of zafirlukast. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.).[1][2] Zafirlukast | C31H33N3O6S. National Institutes of Health.[1][2] Retrieved February 6, 2026, from [Link]

-

Chavali, M., et al. (2012).[2] Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast. Journal of Chromatographic Science. Retrieved February 6, 2026, from [Link][2]

Sources

Precision Impurity Profiling: The Zafirlukast Meta-Isomer Stable Isotope Labeled Standard

[1]

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the quantification of process-related impurities is governed by stringent ICH Q3A/B guidelines. For Zafirlukast (Accolate), a potent leukotriene receptor antagonist, a critical impurity arises from the positional isomerism of the sulfonamide moiety: the meta-isomer (3-methylbenzenesulfonyl analog).[1]

This technical guide details the design, synthesis, and analytical application of the Zafirlukast Meta-Isomer Stable Isotope Labeled (SIL) Standard . While generic SILs of the parent drug are common, the deployment of an isomer-specific SIL represents the gold standard in Isotope Dilution Mass Spectrometry (IDMS), eliminating ionization bias and retention time shifts that compromise the quantification of trace impurities in complex biological matrices.

Part 1: The Analytical Challenge

The Structural Divergence

Zafirlukast is chemically defined by an ortho-tolyl (2-methylphenyl) sulfonamide group.[1] The meta-isomer impurity arises when the starting material, o-toluenesulfonyl chloride, is contaminated with its m-isomer.[1]

-

Zafirlukast (API): Contains a 2-methylphenylsulfonyl moiety.[1][2]

-

Meta-Isomer (Impurity): Contains a 3-methylphenylsulfonyl moiety.[1]

While these two molecules share identical molecular weights (

-

Chromatographic Retention: They may partially resolve or co-elute depending on the stationary phase (C18 vs. Phenyl-Hexyl).[1]

-

Ionization Efficiency: The position of the methyl group can subtly alter the pKa of the sulfonamide nitrogen, affecting ESI response factors.

The Role of the SIL Standard

In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) can cause significant errors.[1][3] A standard Zafirlukast-d3 IS may not perfectly track the ionization behavior of the meta-isomer if their retention times differ even by seconds in the presence of co-eluting phospholipids.

Therefore, the Zafirlukast Meta-Isomer SIL (e.g., labeled with deuterium or

Part 2: Chemistry & Isotopic Design

Isotopic Labeling Strategy

To create a robust SIL, the label must be metabolically stable and non-exchangeable.[4]

-

Preferred Label: Deuterium (

) or Carbon-13 ( -

Optimal Position: The N-methyl group on the indole ring is the ideal site for labeling.[1] It is chemically inert and distinct from the sulfonamide region where the isomerism occurs.

-

Target Structure: N-(

-methyl)-Indole Zafirlukast Meta-Isomer.[1] -

Mass Shift: +3 Da (M+3). This provides sufficient separation from the naturally occurring isotopic envelope of the unlabeled impurity.

-

Stability Considerations

Labels placed on the sulfonamide nitrogen or the carbamate nitrogen are forbidden due to rapid Hydrogen-Deuterium Exchange (HDX) in protic mobile phases.[1] The label must be on a carbon-bound hydrogen (C-H) that does not undergo metabolic abstraction or acid-catalyzed exchange.[1]

Part 3: Synthesis & Characterization[5][6]

The synthesis of the Zafirlukast Meta-Isomer SIL follows a convergent pathway, differentiating itself from the API synthesis only in the sulfonamide coupling step.

Synthetic Workflow (Graphviz)[1]

Caption: Figure 1. Convergent synthesis of Zafirlukast Meta-Isomer-d3, highlighting the critical introduction of the isotope at the indole nitrogen and the meta-specific sulfonylation.

Characterization Criteria

Before use in validation, the SIL must pass the following checks:

-

Isotopic Purity:

enrichment (to prevent contribution to the analyte signal).[1] -

Chemical Purity:

(by HPLC-UV). -

No "Cross-Talk": The standard must not contain detectable levels of the unlabeled meta-isomer (M+0).

Part 4: Application Protocol (LC-MS/MS)[1]

This protocol describes the quantification of the meta-isomer impurity in human plasma using the SIL standard.

Reagents & Standards

-

Analyte: Zafirlukast Meta-Isomer (Reference Standard).

-

Internal Standard (IS): Zafirlukast Meta-Isomer-d3.

-

Matrix: Drug-free human plasma (K2EDTA).[1]

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer

of plasma into a 96-well plate. -

Spike IS: Add

of Meta-Isomer-d3 working solution ( -

Precipitate: Add

of Acetonitrile (0.1% Formic Acid). Vortex for 5 minutes. -

Centrifuge:

for 10 minutes at -

Dilute: Transfer

of supernatant to a fresh plate and dilute with

LC-MS/MS Conditions

Part 5: Data Interpretation & Troubleshooting[1]

The "Cross-Signal" Check

A common failure mode in impurity profiling is the "Cross-Signal Contribution." This occurs when the IS contributes to the analyte channel or vice versa.

Validation Test:

-

Inject a blank sample spiked only with the SIL-IS at the working concentration.[1]

-

Monitor the Analyte transition (

).[1] -

Requirement: Signal in the analyte channel must be

of the LLOQ (Lower Limit of Quantification).

Analytical Decision Matrix (Graphviz)

Caption: Figure 2. Decision matrix for selecting the appropriate Internal Standard based on chromatographic behavior.

References

-

Vertex AI Search. (2025).[1] Structures of Zafirlukast Impurities. ResearchGate. Retrieved from [Link][1][6]

-

National Institutes of Health (NIH). (2025).[1] Zafirlukast: PubChem Compound Summary. PubChem.[1][2] Retrieved from [Link][1]

-

Waters Corporation. (2025).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters. Retrieved from [Link][1]

-

LabRulez LCMS. (2025).[1] Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column. LabRulez. Retrieved from [Link]

Sources

- 1. Zafirlukast - Wikipedia [en.wikipedia.org]

- 2. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic and Synthetic Impurity Pathways of Zafirlukast

This guide provides a comprehensive exploration of the metabolic fate of Zafirlukast and the associated impurities that are of critical interest to researchers, scientists, and professionals in drug development. We will delve into the primary biotransformation pathways, the formation of reactive intermediates, and the origins of process-related impurities, underpinned by robust analytical strategies for their identification and control.

Introduction: The Imperative of Impurity Profiling in Drug Safety

Zafirlukast is a selective and competitive oral leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma.[1][2] It functions by blocking the action of cysteinyl leukotrienes, key mediators in the pathophysiology of asthma, thereby reducing airway inflammation, constriction, and mucus production.[2][3] The clinical success and safety of such a targeted therapy depend not only on the pharmacology of the active pharmaceutical ingredient (API) but also on a thorough understanding of its transformation within the body and the purity of the final drug product.

Impurities, whether arising from metabolic processes, synthetic routes, or degradation, can have significant pharmacological and toxicological effects. A comprehensive impurity profile is therefore a cornerstone of drug development, mandated by regulatory bodies to ensure patient safety and product consistency. This guide offers a detailed examination of Zafirlukast's metabolic pathways and synthetic impurities, presenting the causal mechanisms behind their formation and the self-validating analytical systems required for their characterization.

Part 1: The Metabolic Fate of Zafirlukast

Zafirlukast undergoes extensive hepatic metabolism, a critical factor in its pharmacokinetic profile and clearance from the body.[4][5] The biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to metabolites that are subsequently eliminated.

Primary Biotransformation: CYP2C9-Mediated Hydroxylation

The principal metabolic pathway for Zafirlukast is hydroxylation, a phase I reaction predominantly catalyzed by the cytochrome P450 2C9 (CYP2C9) isoenzyme.[3][6][7] This enzymatic process introduces a hydroxyl group onto the Zafirlukast molecule, increasing its polarity and facilitating its excretion. The resulting hydroxylated metabolites are the most common metabolic products found and are considered to be at least 90 times less potent as leukotriene receptor antagonists than the parent drug, contributing little to its overall clinical activity.[4][6][8] The primary route of elimination for these metabolites is through biliary excretion into the feces, with urinary excretion accounting for less than 10% of an administered dose.[3][6]

Caption: Major metabolic pathway of Zafirlukast via CYP2C9.

Bioactivation Pathway: CYP3A4 and Reactive Iminium Formation

While CYP2C9 is the primary workhorse for Zafirlukast metabolism, in vitro studies have shown that the CYP3A4 isoenzyme also plays a significant role, albeit through a different mechanism.[6][9] CYP3A4 can catalyze the dehydrogenation of Zafirlukast, leading to the formation of a reactive and electrophilic α,β-unsaturated iminium intermediate.[9][10]

This bioactivation is of high scientific interest for two reasons:

-

Potential for Hepatotoxicity: Such reactive intermediates can covalently bind to cellular macromolecules, including proteins, which is a mechanism often implicated in idiosyncratic drug-induced liver injury.[7][10]

-

Enzyme Inactivation: The iminium species has been shown to be a mechanism-based inhibitor of CYP3A4, meaning it can irreversibly inactivate the enzyme that produces it.[9] This can lead to significant drug-drug interactions with other medications that are also substrates for CYP3A4.[7]

The in vivo relevance of this pathway was substantiated by studies in rats, where a glutathione (GSH) conjugate of this reactive metabolite was detected in the bile, confirming its formation and subsequent detoxification in a living system.[9][10]

Caption: Bioactivation of Zafirlukast via CYP3A4.

Summary of Pharmacokinetic Properties

The metabolic profile of Zafirlukast directly influences its pharmacokinetics. A coherent understanding of these parameters is essential for predicting drug behavior and designing appropriate clinical dosing regimens.

| Parameter | Value | Significance & Rationale |

| Time to Peak Plasma (Tmax) | ~3 hours | Indicates rapid absorption following oral administration.[3] |

| Bioavailability | Unknown; reduced by ~40% with food | Co-administration with food significantly impacts absorption, necessitating specific dosing instructions (e.g., on an empty stomach).[3][5] |

| Protein Binding | >99% (predominantly albumin) | High protein binding limits the free fraction of the drug available for pharmacological activity and metabolism.[3][6] |

| Volume of Distribution (Vss/F) | ~70 L | Suggests moderate distribution of the drug into bodily tissues.[3][6] |

| Elimination Half-Life (t½) | ~8 to 16 hours | Allows for a twice-daily dosing schedule to maintain therapeutic concentrations.[3][11] |

| Primary Metabolism | Hepatic (CYP2C9, CYP3A4) | Clearance is dependent on liver function; impairment can increase drug exposure.[4][5] |

| Primary Excretion Route | Feces | Minimal renal clearance means dosage adjustments are generally not required for patients with kidney impairment.[4][6] |

Part 2: A Compendium of Zafirlukast Impurities

Beyond metabolites formed in vivo, impurities can be introduced during the synthesis of the API or arise from its degradation over time. These are classified as process-related impurities and degradation products, respectively.

Process-Related (Synthetic) Impurities

These impurities are by-products of the chemical synthesis of Zafirlukast. Their presence is often related to the purity of starting materials, incomplete reactions, or side reactions. Several such impurities have been identified, isolated, synthesized, and characterized to serve as reference standards in quality control.[12][13]

| Impurity Type | Description | Origin |

| Positional Isomers | Zafirlukast m-Tolyl Isomer, Zafirlukast p-Tolyl Isomer | Use of isomeric starting materials in the sulfonamide portion of the synthesis.[14][15] |

| Precursor-Related | Impurities arising from unreacted intermediates or contaminants within the penultimate steps of the synthesis.[12] | Incomplete reaction or carry-over of starting materials that were not fully purged. |

| Reaction By-products | Decyclopentyl Zafirlukast Methyl Ester and other structurally similar compounds.[13][14] | Side reactions occurring during key coupling steps in the synthesis pathway.[12] |

Degradation Products

Forced degradation studies are a critical component of drug development, designed to identify the likely degradation products that could form under various stress conditions (e.g., acid, base, oxidation, heat, light). For Zafirlukast, common degradation pathways can lead to hydrolysis products, oxidized degradants, and N-oxides.[16] Identifying these potential degradants is essential for developing stability-indicating analytical methods and establishing appropriate storage conditions for the drug product.

Part 3: Analytical and Methodological Framework

A robust analytical control strategy is non-negotiable for ensuring the purity and safety of Zafirlukast. This requires a self-validating system that combines high-resolution separation with definitive structural identification.

The Core Analytical Workflow

The causality behind the chosen analytical workflow is to create a system where results are cross-verified. A high-resolution separation technique first flags potential impurities. Subsequent spectroscopic analysis confirms their identity. This multi-step process ensures high confidence in the final impurity profile.

Sources

- 1. goodrx.com [goodrx.com]

- 2. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacokinetic profile of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Zafirlukast - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Zafirlukast metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species that results in the selective mechanism-based inactivation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. academic.oup.com [academic.oup.com]

- 16. veeprho.com [veeprho.com]

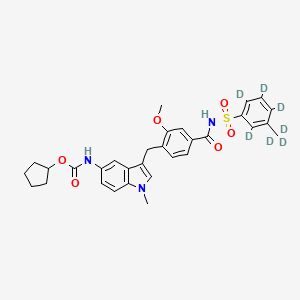

A Technical Guide to the Nomenclature, Synthesis, and Application of Zafirlukast m-Tolyl Isomer-d7

Executive Summary: This guide provides a detailed technical examination of Zafirlukast m-Tolyl Isomer-d7, a critical isotopically labeled compound for pharmaceutical research. Zafirlukast is a leukotriene receptor antagonist used in asthma treatment.[1][2][3] Its synthesis can result in positional isomers, such as the m-tolyl variant, which must be monitored as impurities.[4] Deuterium labeling of this specific isomer creates a high-fidelity internal standard essential for precise quantification in bioanalytical assays and for conducting advanced pharmacokinetic studies. This document delineates the definitive IUPAC nomenclature, outlines a representative synthetic protocol and analytical characterization methods, and discusses the key applications of this molecule in modern drug development.

Part 1: Foundational Chemistry of Zafirlukast and its Isomers

Introduction to Zafirlukast

Zafirlukast is a selective and competitive peptide leukotriene receptor antagonist (LTRA) that specifically targets the cysteinyl leukotriene type 1 (CysLT1) receptor.[1][5] Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma, contributing to airway edema, smooth muscle constriction, and inflammatory cell recruitment.[1] By blocking the action of these mediators, Zafirlukast provides a prophylactic and chronic treatment option for asthma management in patients aged five years and older.[3] The parent drug is administered orally and is highly protein-bound (>99%), primarily to albumin, with metabolism mediated by the cytochrome P450 enzyme CYP2C9.[6]

Structural Elucidation of Zafirlukast

The chemical structure of Zafirlukast is complex, featuring an indole core, a carbamate group, and a substituted benzamide moiety. The official chemical name is 4-(5-cyclopentyloxycarbonylamino-1-methyl-indol-3-ylmethyl)-3-methoxy-N-o-tolylsulfonylbenzamide.[1][2] A critical feature of the active pharmaceutical ingredient (API) is the presence of an ortho-tolylsulfonyl group (a sulfonyl group attached to a toluene ring at the 2-position). This specific orientation is crucial for its pharmacological activity.

Caption: Chemical structure of Zafirlukast highlighting the o-tolyl group.

The m-Tolyl Isomer: A Critical Impurity

In organic synthesis, the formation of positional isomers is a common challenge. A positional isomer of Zafirlukast involves the relocation of the methyl group on the tolyl ring from the ortho (1,2) position to the meta (1,3) or para (1,4) position.[7] The "Zafirlukast m-Tolyl Isomer" is specifically identified as a related compound and impurity of Zafirlukast.[4] Regulatory agencies require strict control over such impurities as they may have different pharmacological or toxicological profiles compared to the API. Therefore, the ability to accurately detect and quantify the m-tolyl isomer is paramount for ensuring drug quality and patient safety.

Caption: Comparison of the ortho- and meta-tolylsulfonyl moieties.

Part 2: Definitive IUPAC Nomenclature

Principles for Naming Isotopically Labeled Compounds

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming isotopically modified compounds.[8] For hydrogen isotopes, the symbols ²H (or D) for deuterium and ³H (or T) for tritium are used.[9] The number of deuterium atoms is indicated by a subscript, and their location is specified within the chemical name. The use of "-d" followed by a number in the common name is a shorthand that is formalized in the full IUPAC name.

IUPAC Name of Zafirlukast m-Tolyl Isomer-d7

The specific compound "Zafirlukast m-Tolyl Isomer-d7" refers to the meta-isomer in which all seven hydrogen atoms on the m-tolyl group (four on the aromatic ring and three on the methyl group) have been replaced by deuterium atoms.

Based on the established nomenclature principles, the definitive IUPAC name is: N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester [4]

-

Cyclopentyl...carbamate: Defines the ester group attached to the indole ring.

-

N-[3-[[...]-1-methyl-1H-indol-5-yl]: Describes the point of attachment to the nitrogen on the indole ring at position 5.

-

[2-Methoxy-4-[[...]-phenyl]methyl]: Details the benzyl group connecting the indole and benzamide portions.

-

[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]: This is the key segment.

-

(3-methylphenyl-d7): Specifies the tolyl group with the methyl group at the meta (3) position and indicates that this entire moiety contains seven deuterium atoms.

-

sulfonyl]amino]carbonyl]: Describes the sulfonamide linkage to the carbonyl group of the benzamide.

-

Nomenclature Summary

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

| Zafirlukast | Cyclopentyl 3-{2-methoxy-4-[(o-tolylsulfonyl)carbamoyl]benzyl}-1-methyl-1H-indol-5-ylcarbamate[6] | 107753-78-6[6] | C₃₁H₃₃N₃O₆S |

| Zafirlukast-d7 | 3-[[2-Methoxy-4-[[[(2-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester[10] | 1217174-18-9[10] | C₃₁H₂₆D₇N₃O₆S |

| Zafirlukast m-Tolyl Isomer-d7 | N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester[4] | 1794760-52-3[4] | C₃₁H₂₆D₇N₃O₆S |

Part 3: Synthesis and Characterization

Rationale for Deuterium Labeling

Deuterium labeling serves two primary purposes in pharmaceutical science:

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, leading to a slower rate of cleavage.[11] In drug metabolism, if a C-H bond is cleaved in a rate-determining step, replacing it with a C-D bond can slow down the metabolic process, potentially improving the drug's pharmacokinetic profile.

-

Internal Standard for Bioanalysis: The most critical application for Zafirlukast m-Tolyl Isomer-d7 is its use as an internal standard.[4][10] An ideal internal standard has nearly identical chemical and physical properties to the analyte but a different mass. A stable isotope-labeled (SIL) standard co-elutes with the analyte in chromatography and experiences similar ionization efficiency in mass spectrometry, correcting for variations in sample preparation and instrument response. This ensures the highest possible accuracy and precision in quantitative assays.[10]

Proposed Synthetic Pathway

The synthesis of this labeled isomer would logically involve the coupling of two key fragments: the indole-containing portion of the molecule and a deuterated m-toluenesulfonyl chloride.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. goodrx.com [goodrx.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. SID 178100355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Zafirlukast - Wikipedia [en.wikipedia.org]

- 7. Tolyl group - Wikipedia [en.wikipedia.org]

- 8. Isotopically modified compounds [iupac.qmul.ac.uk]

- 9. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 10. veeprho.com [veeprho.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

An In-Depth Technical Guide to the Role of the m-Tolyl Isomer in the Stability and Analysis of Zafirlukast

This guide provides a detailed examination of the chemical stability of Zafirlukast, with a specific focus on the analytical challenges posed by the m-Tolyl positional isomer. It is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization, formulation, and quality control of Zafirlukast. We will explore the distinction between degradation products and process-related impurities, elucidate the synthetic origin of the m-Tolyl isomer, and provide validated experimental protocols for its resolution and the assessment of Zafirlukast's stability.

Introduction: Zafirlukast and the Imperative of Purity

Zafirlukast is a potent and selective oral leukotriene receptor antagonist (LTRA) prescribed for the chronic treatment of asthma.[1][2] It functions by blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor, thereby mitigating airway edema, smooth muscle constriction, and inflammation.[3][4] The chemical structure of Zafirlukast is cyclopentyl 3-{2-methoxy-4-[(o-tolylsulfonyl)carbamoyl]benzyl}-1-methyl-1H-indol-5-ylcarbamate.[1]

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric but a critical determinant of safety and efficacy. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous characterization of any impurity present at or above a specified threshold. Understanding the degradation pathways and potential process-related impurities of a drug substance is fundamental to developing stable formulations and robust, stability-indicating analytical methods.[5] For Zafirlukast, a key analytical challenge arises from a specific process-related impurity: the m-Tolyl isomer.

The m-Tolyl Isomer: A Process-Related Impurity, Not a Degradant

A common misconception is to classify all co-eluting species in a chromatogram as degradation products. In the case of Zafirlukast, the m-Tolyl isomer is a process-related impurity , meaning it is introduced during the synthesis of the drug substance rather than being formed by its degradation.[6][7]

This isomer is structurally identical to Zafirlukast except for the position of the methyl group on the tolyl sulfonyl moiety, which is at the meta-position instead of the ortho-position.

Causality: The Synthetic Origin

The formation of the m-Tolyl isomer is rooted in the starting materials used in Zafirlukast synthesis. The o-toluenesulfonamide moiety is typically introduced via a coupling reaction. If the o-toluidine or a related precursor used to synthesize the sulfonamide contains a small amount of the m-toluidine isomer as an impurity, this will inevitably lead to the formation of the Zafirlukast m-Tolyl isomer alongside the desired API.[8][9]

Because of their close structural similarity, separating Zafirlukast from its m-Tolyl isomer is non-trivial and represents a "critical impurity pair" that must be resolved by any quality control analytical method.[6][7]

Zafirlukast Degradation Pathways

To develop a robust, stability-indicating method, one must first understand how the API degrades. Forced degradation (or stress testing) studies are essential for this purpose.[5] They help identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[10] Zafirlukast has been shown to be susceptible to degradation under several stress conditions.[7]

-

Hydrolytic Degradation: Zafirlukast is particularly susceptible to alkaline hydrolysis.[11] This occurs via the cleavage of the carbamate ester linkage, resulting in the formation of a primary degradation product. Acidic conditions also lead to degradation, though generally to a lesser extent.

-

Oxidative Degradation: Stress testing with oxidizing agents like hydrogen peroxide shows that Zafirlukast can undergo oxidation.[7] N-oxide formation is a common pathway for molecules with amine functionalities.[12]

-

Thermal and Photolytic Degradation: The molecule also shows degradation when exposed to heat and light, highlighting the need for controlled storage conditions.[7]

Sources

- 1. Zafirlukast - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. brieflands.com [brieflands.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Advanced LC-MS/MS Method Development for Zafirlukast Impurity Profiling

Application Note & Protocol Guide

Abstract

This guide details a comprehensive workflow for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Zafirlukast and its related impurities. Designed for pharmaceutical researchers, this protocol addresses the specific challenges of Zafirlukast analysis, including its high hydrophobicity (LogP ~5.5), poor aqueous solubility, and the separation of structurally similar isomeric impurities.

Introduction & Scientific Context

Zafirlukast is a leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma.[1] It functions by blocking the action of cysteinyl leukotrienes on the CysLT1 receptors.[1]

The Analytical Challenge

The synthesis and degradation of Zafirlukast can yield complex impurity profiles, including:

-

Descyclopentyl analogs: Resulting from hydrolysis.[2]

-

Regioisomers: Meta/Para isomers from the starting sulfonamide material.

-

Oxidative degradants: N-oxides and hydroxylated forms.

Standard HPLC-UV methods often lack the specificity to distinguish between co-eluting isomers or the sensitivity to detect trace genotoxic impurities (GTIs) at ppm levels. LC-MS/MS provides the necessary mass selectivity and sensitivity (LOQ < 1 ng/mL) required for modern regulatory compliance (ICH Q3A/B).

Target Analyte Profile

Understanding the physicochemical properties is the first step in method design.

| Compound | Description | Molecular Formula | MW ( g/mol ) | Key Polarity Characteristic |

| Zafirlukast | API | C31H33N3O6S | 575.68 | Highly Hydrophobic (LogP > 5) |

| Impurity A | Descyclopentyl Zafirlukast | C26H25N3O6S | 507.56 | More Polar (Acidic moiety exposed) |

| Impurity B | Methyl Ester Derivative | C27H27N3O6S | 521.59 | Non-polar |

| Impurity C | Oxidative Degradant | C31H33N3O7S | 591.68 | Polar (N-oxide or Hydroxyl) |

| Impurity D | Sulfonamide Isomer | C31H33N3O6S | 575.68 | Isobaric to API (Requires LC separation) |

Method Development Strategy

This section details the causality behind experimental choices, ensuring the method is robust by design.

Stationary Phase Selection

-

Recommendation: C18 with Core-Shell Technology (e.g., Kinetex C18 or Cortecs C18) or Phenyl-Hexyl.

-

Rationale: Zafirlukast is highly retained on C18. Core-shell particles (2.6 µm) offer UHPLC-like efficiency at lower backpressures, crucial for resolving the meta and para isomeric impurities which have identical mass spectra. A Phenyl-Hexyl phase can offer alternative selectivity (pi-pi interactions) if the C18 fails to resolve aromatic isomers.

Mobile Phase Chemistry

-

Buffer: 10 mM Ammonium Acetate (pH 4.5 - 5.0).

-

Rationale:

-

pH Control: Zafirlukast has acidic (sulfonamide) and basic (indole nitrogen) sites. A pH around 4.5 ensures the molecule is in a consistent ionization state, improving peak shape.

-

MS Compatibility: Ammonium acetate is volatile, preventing source contamination. Phosphate buffers (common in UV methods) are strictly prohibited in MS.

-

-

Organic Modifier: Acetonitrile (ACN).

-

Rationale: ACN provides sharper peaks and lower backpressure than Methanol for this hydrophobic compound.

Mass Spectrometry (MS/MS) Optimization

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Mechanism: The indole nitrogen and the amide functionalities protonate readily

. -

MRM Transition Logic:

-

Precursor:

-

Product Ions: Fragmentation typically involves the cleavage of the sulfonamide bond or the loss of the cyclopentyl carbamate group.

-

Note: Isobaric impurities must be differentiated by Retention Time (RT) if their fragment ions are identical.

-

Experimental Protocol

Reagents & Standards

-

Solvents: LC-MS Grade Acetonitrile, Water, and Methanol.[3]

-

Additives: LC-MS Grade Ammonium Acetate and Formic Acid (if pH adjustment is needed).

-

Standards: Zafirlukast USP Reference Standard; Impurity Standards (custom synthesized or isolated).

Instrumentation Settings

Liquid Chromatography (LC)

-

System: UHPLC or High-Performance LC system.

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

-

Column Temp: 40°C (Improves mass transfer and reduces backpressure).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 - 5 µL.

Gradient Program

| Time (min) | % B | Description |

| 0.0 | 30 | Initial equilibration |

| 1.0 | 30 | Isocratic hold to trap polar impurities |

| 10.0 | 90 | Linear ramp to elute Zafirlukast and hydrophobic impurities |

| 12.0 | 90 | Wash step to remove late-eluting dimers |

| 12.1 | 30 | Return to initial conditions |

| 15.0 | 30 | Re-equilibration |

Mass Spectrometry (Triple Quadrupole)

-

Source: ESI Positive.[7]

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 350°C.

-

Desolvation Gas: 800 L/hr (Nitrogen).

-

Cone Gas: 50 L/hr.

MRM Transitions (Representative)

-

Zafirlukast: 576.2

337.1 (Quantifier), 576.2 -

Impurity A (Descyclopentyl): 508.2

337.1. -

Impurity B (Methyl Ester): 522.2

337.1.

Sample Preparation

-

Diluent: 50:50 Acetonitrile:Water.

-

Rationale: Zafirlukast is practically insoluble in pure water.[8] Using 100% organic diluent leads to "solvent effects" (peak distortion) when injecting onto a high-aqueous initial gradient. A 50:50 mix balances solubility with chromatographic integrity.

-

Procedure:

-

Weigh 10 mg Zafirlukast API.

-

Dissolve in 10 mL Acetonitrile (Stock A: 1 mg/mL).

-

Dilute Stock A with water to reach 50:50 solvent ratio for working standards (e.g., 10 µg/mL for impurity spiking).

-

Visualizations

Method Development Workflow

This diagram outlines the logical decision process for developing this specific method.

Caption: Logical workflow for optimizing LC-MS/MS parameters specifically for hydrophobic analytes like Zafirlukast.

Proposed Fragmentation Pathway

Understanding fragmentation aids in identifying unknown impurities.

Caption: Simplified fragmentation pathway showing the common indole core ion (m/z 337.1) used for screening related impurities.

Validation Framework (ICH Compliant)

To ensure the method is "self-validating," the following criteria must be met:

-

System Suitability:

-

Requirement: %RSD of peak area < 2.0% for 5 replicate injections of the standard.

-

Resolution: > 1.5 between Zafirlukast and the nearest eluting impurity (usually the meta isomer).

-

-

Linearity & Range:

-

Establish linearity from LOQ (approx. 0.5 ng/mL) to 150% of the specification limit.

-

Correlation coefficient (

) must be

-

-

Accuracy (Recovery):

-

Spike impurities into the API solution at 50%, 100%, and 150% levels.

-

Acceptance criteria: 85-115% recovery.

-

Troubleshooting & Expert Insights

-

Issue: Carryover.

-

Cause: Zafirlukast is "sticky" due to high lipophilicity.

-

Solution: Use a needle wash with high organic content (e.g., 90:10 ACN:Water + 0.1% Formic Acid). Ensure the gradient has a sufficient "wash" step at 90-95% B.

-

-

Issue: Peak Tailing.

-

Cause: Interaction between secondary amines and free silanols on the column.

-

Solution: Ensure Ammonium Acetate concentration is at least 10 mM to mask silanols. Increase column temperature to 45°C if necessary.

-

-

Issue: Signal Suppression.

-

Cause: Co-eluting matrix components (if analyzing plasma or formulated tablets).

-

Solution: Switch to a divert valve to send the first 1-2 minutes of flow to waste. Use a stable isotope-labeled internal standard (Zafirlukast-d3).

-

References

-

Venkateswara Rao, K., et al. (2025). "Identification, characterization and synthesis of impurities of zafirlukast." ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 5717, Zafirlukast." PubChem. Available at: [Link]

-

Thermo Fisher Scientific. (n.d.). "Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column." LabRulez. Available at: [Link]

-

Veeprho. (n.d.). "Zafirlukast Impurities and Related Compounds." Veeprho Laboratories. Available at: [Link]

-

International Conference on Harmonisation (ICH). (2006). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. Available at: [Link]

Sources

- 1. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. academic.oup.com [academic.oup.com]

- 7. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

using Zafirlukast m-Tolyl Isomer-d7 as internal standard

Application Note: Precision Quantification of Zafirlukast m-Tolyl Impurity using Deuterated Isomeric Internal Standards

Part 1: Executive Summary & Scientific Rationale

The Challenge: Isomeric Impurity Analysis

In the development of leukotriene receptor antagonists like Zafirlukast (Accolate®), the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B).[1][2] A specific challenge arises from the m-Tolyl Isomer (meta-position), a positional isomer of the active pharmaceutical ingredient (API), which contains an o-tolyl (ortho-position) sulfonamide moiety.[1][2]

Because Zafirlukast and its m-tolyl isomer are isobaric (same molecular weight: 575.68 g/mol ) and possess nearly identical fragmentation patterns, mass spectrometry alone cannot distinguish them.[1][2] They must be chromatographically separated.[1][2][3] However, matrix effects (ion suppression/enhancement) can vary subtly even across narrow retention time windows.[1][2]

The Solution: Isomer-Specific Stable Isotope Dilution (SIDA)

This protocol utilizes Zafirlukast m-Tolyl Isomer-d7 as the Internal Standard (IS).[1][2] Unlike a generic analog or the d7-labeled parent drug, this specific IS matches the exact physicochemical properties (pKa, hydrophobicity) of the impurity target.[1][2]

Why this approach is superior:

-

Co-elution Tracking: The m-Tolyl-d7 IS co-elutes specifically with the m-Tolyl impurity, not the parent Zafirlukast.[1][2] This ensures that the IS experiences the exact same matrix suppression/enhancement as the impurity.[1][2]

-

Retention Time Locking: It acts as a definitive marker for the m-tolyl peak, preventing misidentification with the massive parent peak or other isomers.[1][2]

-

Linearity Assurance: It corrects for injection variability and extraction efficiency specifically for the trace impurity.[1][2]

Part 2: Experimental Protocol

Materials & Reagents

-

Analyte: Zafirlukast m-Tolyl Isomer Reference Standard.

-

Internal Standard: Zafirlukast m-Tolyl Isomer-d7 (CAS 1794760-52-3).[1][2][4][5]

-

Matrix: Human Plasma (for PK studies) or API dissolution media (for QC).[1][2]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.[1][2]

Solution Preparation

A. Internal Standard Stock (100 µg/mL) [1][2]

-

Dissolve in 10 mL of Methanol.

-

Sonicate for 5 minutes. Store at -20°C.

B. Working Internal Standard Solution (500 ng/mL)

-

Dilute 50 µL of Stock A into 9.95 mL of 50:50 ACN:Water.

-

Critical: Prepare fresh daily to prevent deuterium exchange (though unlikely on the tolyl ring, it is good practice).[1][2]

Sample Preparation (Protein Precipitation)

This workflow is optimized for biological matrices but adaptable for API extraction.[1][2]

-

Aliquot: Transfer 100 µL of sample (plasma/standard) into a 1.5 mL centrifuge tube.

-

Spike: Add 20 µL of Working IS Solution (500 ng/mL). Vortex gently.

-

Precipitate: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex: High speed for 30 seconds.

-

Centrifuge: 14,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to an autosampler vial.

-

Dilution (Optional): If peak shape is poor, dilute supernatant 1:1 with water to match initial mobile phase conditions.

Part 3: LC-MS/MS Methodology

Chromatographic Conditions

Goal: Baseline resolution of Zafirlukast (Parent) and m-Tolyl Isomer.[1][2]

-

Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.[1][2]

-

Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.[1][2]

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 30 | Equilibration |

| 1.0 | 30 | Load |

| 6.0 | 70 | Separation of Isomers |

| 7.0 | 95 | Wash |

| 9.0 | 95 | Wash |

| 9.1 | 30 | Re-equilibration |

Mass Spectrometry Parameters

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| Zafirlukast (Parent) | 576.2 | 337.1 | 30 | 25 | Quant |

| m-Tolyl Isomer | 576.2 | 337.1 | 30 | 25 | Quant |

| m-Tolyl Isomer-d7 | 583.2 | 344.1 | 30 | 25 | IS |

Note on Transitions: The product ion 337.1 corresponds to the fragment containing the sulfonylcarbamoyl moiety.[1][2] Since the d7 label is on the tolyl ring, the IS product ion shifts to 344.1 (+7 Da).[1][2]

Part 4: Visualization & Logic

Workflow Logic: Isomeric Separation & Quantification

This diagram illustrates the critical decision path for ensuring the method is valid for isomeric impurity analysis.

Caption: Workflow emphasizing the necessity of chromatographic resolution and the specific co-elution of the m-Tolyl-d7 IS with the target impurity.

Signal Pathway: SIDA Mechanism

How the internal standard corrects for ionization suppression.[1][2]

Caption: The SIDA mechanism demonstrating how the IS compensates for matrix effects by experiencing identical ionization conditions.

Part 5: Validation & Troubleshooting

System Suitability Criteria

Before running sample batches, the following criteria must be met:

-

Resolution (Rs): > 1.5 between Zafirlukast (Parent) and m-Tolyl Isomer.

-

Blank Check: No interference at the retention time of the m-Tolyl isomer > 20% of the LLOQ.[1][2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| IS Signal Drop | Ion suppression from co-eluting phospholipids.[1][2] | Perform phospholipid removal (e.g., HybridSPE) or extend gradient wash.[1][2] |

| Peak Tailing | Secondary interactions with silanols.[1][2] | Increase buffer concentration (up to 10 mM) or switch to a newer column generation. |

| Deuterium Scrambling | High pH or catalytic surfaces.[1][2] | Ensure pH < 6.0 in mobile phase.[1][2] Use plasticware if metal adsorption is suspected.[1][2] |

| Cross-Talk | IS containing unlabeled impurity. | Verify IS purity. The contribution of IS to the analyte channel should be < 20% of LLOQ.[1][2] |

Part 6: References

-

ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.[1][2] Link

-

VEEPrho. "Zafirlukast-D7 | CAS 1217174-18-9."[1][2][6] Veeprho Laboratories, Accessed 2023.[1][2] Link

-

Pharmaffiliates. "Zafirlukast m-Tolyl Isomer-d7 | CAS 1794760-52-3."[1][2][4][5] Pharmaffiliates Analytics & Synthetics, Accessed 2023.[1][2] Link

-

PubChem. "Zafirlukast m-Tolyl Isomer | C31H33N3O6S."[1][2] National Center for Biotechnology Information, Accessed 2023.[1][2] Link[1][2]

-

Chaudhari, B. G., et al. "Stability indicating RP-HPLC method for determination of Zafirlukast in pharmaceutical dosage form." Journal of Applied Pharmaceutical Science, 2012.[1][2] Link

Sources

- 1. Zafirlukast m-Tolyl Isomer | C31H33N3O6S | CID 42633112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. veeprho.com [veeprho.com]

protocol for Zafirlukast isomer separation using HPLC

Application Note: High-Resolution Separation of Zafirlukast Regioisomers Using HPLC

Executive Summary

Zafirlukast (Accolate) is a selective peptide leukotriene receptor antagonist used in the treatment of asthma.[1][2] Chemically, it is an indole derivative containing an o-tolylsulfonylamino moiety.[2] A critical quality attribute (CQA) in Zafirlukast manufacturing is the removal of regioisomeric impurities : specifically the meta- and para-isomers originating from isomeric impurities in the o-toluenesulfonamide starting material.

Because these regioisomers possess identical molecular weights and near-identical hydrophobicities (LogP), standard C18 separations often result in co-elution.[2] This guide details two validated protocols to achieve baseline resolution (

-

Primary Method (RP-HPLC): A pH-sensitive Ammonium Formate/Acetonitrile gradient on a sub-2 µm C18 column.[2]

-

Alternative Method (NP-HPLC): A steric-discrimination method using an Amylose-based stationary phase (Chiralpak IA) to separate achiral regioisomers.[2]

Technical Background & Isomer Chemistry

Zafirlukast is the ortho-isomer .[2] The separation challenge lies in distinguishing the position of the methyl group on the terminal sulfonamide ring.

-

Target (API): o-Methyl isomer (Zafirlukast).[2]

-

Impurity A: m-Methyl isomer (Meta-isomer).[2]

-

Impurity B: p-Methyl isomer (Para-isomer).[2]

Scientific Rationale for Method Selection:

-

RP-HPLC Mechanism: The separation relies on the subtle difference in pKa and hydrodynamic volume created by the methyl group's position. The pH of the mobile phase is the critical variable; the sulfonamide proton is acidic, and ionization states significantly affect retention.

-

Amylose Stationary Phase Mechanism: Although Zafirlukast is achiral, amylose-based "chiral" columns create chiral cavities.[2] These cavities can discriminate between positional isomers (regioisomers) based on steric fit ("lock and key"), often providing superior resolution for structural isomers than standard C18 phases.[2]

Method Development Workflow

The following decision tree outlines the selection process for the appropriate protocol based on laboratory capabilities and resolution requirements.

Figure 1: Decision matrix for selecting the optimal Zafirlukast separation protocol.

Protocol A: High-Throughput RP-HPLC (QC Standard)

This method is preferred for routine Quality Control due to its compatibility with standard aqueous-organic solvents and MS detection.[2]

Chromatographic Conditions

| Parameter | Specification | Critical Note |

| Column | C18, 50 mm × 4.6 mm, 1.8 µm or 2.7 µm (Core-Shell) | Short column length reduces run time; sub-2 µm particles essential for isomer resolution.[2] |

| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0 adjusted with Formic Acid) | pH Control is Vital: pH 4.0 suppresses silanol activity while maintaining sulfonamide ionization stability.[2] |

| Mobile Phase B | Acetonitrile (100%) | High purity LC-MS grade required to minimize baseline noise at low UV.[2] |

| Flow Rate | 1.0 - 1.2 mL/min | Adjust based on backpressure limits (< 600 bar). |

| Temperature | 35°C | Elevated temperature improves mass transfer and peak shape.[2] |

| Detection | UV @ 238 nm (or 240 nm) | Isosbestic point region for sulfonamide derivatives.[2] |

| Injection Vol | 5 - 10 µL | Avoid overloading to prevent peak broadening.[2] |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 2.0 | 60 | 40 |

| 10.0 | 20 | 80 |

| 12.0 | 20 | 80 |

| 12.1 | 60 | 40 |

| 15.0 | 60 | 40 |

Sample Preparation

-

Diluent: Acetonitrile : Water (80:20 v/v).[2]

-

Stock Solution: Dissolve 10 mg Zafirlukast standard in 10 mL Diluent (1 mg/mL).

-

Working Standard: Dilute Stock to 50 µg/mL.

-

Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb sulfonamides).

Protocol B: Steric Discrimination via Normal Phase (High Resolution)

This method utilizes an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak IA).[2] While typically used for enantiomers, the "grooves" in the amylose polymer provide exceptional selectivity for the ortho, meta, and para shapes of Zafirlukast isomers.

Chromatographic Conditions

| Parameter | Specification | Critical Note |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized (e.g., Chiralpak IA), 250 × 4.6 mm, 5 µm | Immobilized phase allows for robust solvent compatibility.[2] |

| Mobile Phase | n-Hexane : Ethanol : TFA : DEA (65 : 35 : 0.1 : 0.1 v/v/v/v) | Additives are Mandatory: TFA sharpens the acidic peak; DEA blocks basic sites to prevent tailing.[2] |

| Mode | Isocratic | Gradient not recommended for Normal Phase regeneration stability.[2] |

| Flow Rate | 1.0 mL/min | |

| Temperature | 25°C (Ambient) | Lower temperature enhances steric discrimination.[2] |

| Detection | UV @ 240 nm |

Expected Elution Order (Protocol B)

-

Ortho-isomer (Zafirlukast): ~10–12 min

-

Meta-isomer: ~14–16 min

-

Para-isomer: ~18–20 min Note: Large separation factors (

) are typical, making this ideal for isolating impurities for structural characterization (NMR).[2]

System Suitability & Troubleshooting

Acceptance Criteria

-

Resolution (

): > 2.0 between Zafirlukast and closest eluting isomer (usually Meta). -

Tailing Factor (

): < 1.5 for the main peak.[2] -

RSD (n=6): < 2.0% for retention time and area.[2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution of Meta/Para | pH drift in Method A | Remake Ammonium Formate buffer; ensure pH is exactly 4.0 ± 0.05. |

| Peak Tailing | Secondary Silanol Interactions | Increase buffer concentration to 20mM or add 0.1% TEA (if using Method B). |

| Retention Time Shift | Column Temperature Fluctuation | Ensure column oven is stable. Isomer separation is thermodynamically sensitive.[2] |

| Split Peaks | Solvent Mismatch | Ensure sample diluent matches initial mobile phase conditions (Method A: 40% ACN). |

References

-

Reddy, P. S., et al. "Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast." Journal of Chromatographic Science, vol. 50, no. 10, 2012. [2]

-

Rao, B. V., et al. "LC Separation of para and meta Isomers of Zafirlukast in Bulk Drug Samples and Pharmaceutical Dosage Forms Using a Chiral Stationary Phase."[2] Chromatographia, vol. 69, 2009.[2]

-

PubChem. "Zafirlukast Compound Summary."[2] National Library of Medicine.[2] [2]

-

Thermo Fisher Scientific. "Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column."[2] Application Note ANCCSCETRETZAF.

Sources

Application Note: High-Sensitivity Extraction and Profiling of Zafirlukast and Related Impurities in Biological Matrices

This Application Note is designed for bioanalytical scientists and method developers requiring a robust, stability-indicating protocol for the extraction and quantification of Zafirlukast (ZAF) and its critical impurities from biological matrices (Human Plasma).

Executive Summary

Zafirlukast is a potent leukotriene receptor antagonist used in the management of asthma.[1][2][3][4][5] While standard pharmacokinetic (PK) assays focus solely on the parent compound, advanced drug development and toxicological studies require the simultaneous monitoring of Process-Related Impurities (PRIs) and Degradation Products (DPs) .

This protocol details a Mixed-Mode Anion Exchange (MAX) extraction strategy designed to capture the acidic parent drug and its structurally related impurities (sulfonamides and carboxylic acids) while eliminating neutral and basic matrix interferences. This method resolves the critical "Meta/Para" isomeric pair and retains polar oxidative degradants often lost in standard Liquid-Liquid Extraction (LLE) workflows.

Target Analyte & Impurity Profile

Zafirlukast contains a sulfonamide moiety (

Table 1: Critical Analytes and Impurities

| Analyte ID | Chemical Classification | Origin | Molecular Characteristic | Extraction Challenge |

| Zafirlukast (ZAF) | Sulfonamide / Indole | Parent | Hydrophobic, Acidic | Protein Binding (>99%) |

| Impurity A (Desmethyl) | Metabolite | Metabolic | Increased Polarity | Early elution; ion suppression |

| Impurity B (Isomer) | Regio-isomer (Meta) | Process | Isobaric to Parent | Requires chromatographic resolution |

| Impurity C (Oxidative) | N-oxide / Hydroxylated | Degradation | High Polarity | Risk of loss during wash steps |

| Impurity D (Hydrolysis) | Carboxylic Acid Deriv.[4][6] | Degradation (Acidic) | Highly Acidic | Competes for AX sites |

Method Development Logic (The "Why")

Selection of Extraction Mode: SPE vs. LLE/PPT

-

Protein Precipitation (PPT): Rejected. PPT leaves significant phospholipids that cause matrix effects (ion suppression), obscuring low-level impurities (<0.1%).

-

Liquid-Liquid Extraction (LLE): Rejected. While ZAF extracts well into Ethyl Acetate, polar oxidative degradants (Impurity C) partition poorly, leading to low recovery of critical degradants.

-

Solid Phase Extraction (SPE) - Selected: A Mixed-Mode Anion Exchange (MAX) sorbent is chosen.

-

Mechanism: The sorbent contains both hydrophobic (C18/Polymer) and strong anion exchange (

) groups. -

Rationale: At pH 7-8, Zafirlukast and its acidic impurities are negatively charged and bind to the anion exchange sites. Neutrals and bases are washed away. Elution occurs by neutralizing the charge (acidic elution), releasing the analytes.

-

Stability Considerations

Zafirlukast is sensitive to oxidative and acidic stress.[7]

-

Precaution: All extraction steps must be performed under amber light (sodium vapor) to prevent photolytic degradation.

-

Buffer Control: Avoid highly acidic loading conditions which trigger the formation of Impurity D (Hydrolysis product) ex vivo.

Experimental Protocol

Materials & Reagents[2][4][7]

-

SPE Cartridge: Oasis MAX (or equivalent Mixed-Mode Anion Exchange), 30 mg / 1 cc.

-

Internal Standard (IS): Zafirlukast-d5 (preferred) or Glybenclamide.

-

Loading Buffer: 50 mM Ammonium Acetate, pH 8.0.

-